molecular formula C7H14BBrO2 B061999 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No. 166330-03-6

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Cat. No.: B061999
CAS No.: 166330-03-6
M. Wt: 220.9 g/mol
InChI Key: KBGMAXNDJAGTDD-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a pinacol boronic ester with a bromomethyl substituent. Its molecular formula is C₇H₁₄BBrO₂, with an average molecular weight of 220.90 g/mol and a monoisotopic mass of 220.027022 Da . The compound is characterized by the ChemSpider ID 9130327 and CAS number 166330-03-6. Its structure includes a reactive bromine atom, making it a versatile intermediate for alkylation, cross-coupling, and functional group transformations in organic synthesis .

Properties

IUPAC Name

2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14BBrO2/c1-6(2)7(3,4)11-8(5-9)10-6/h5H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBGMAXNDJAGTDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14BBrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90449681
Record name 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Molecular Weight

220.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166330-03-6
Record name 2-(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90449681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the bromination of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This can be achieved by reacting 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes substitution reactions. The bromomethyl group can be substituted by various nucleophiles, making it a versatile intermediate in organic synthesis .

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Organic Synthesis

Versatile Building Block:
This compound is widely recognized as a versatile building block in organic synthesis. It facilitates the construction of complex molecules, particularly in the pharmaceutical industry. Its unique structure allows for various functional group transformations that are essential for synthesizing bioactive compounds .

Key Features:

  • Reactivity: The bromomethyl group is highly reactive, allowing it to participate in nucleophilic substitution reactions.
  • Diversity of Products: It can lead to the formation of a wide range of derivatives that are crucial in drug development and chemical research.

Cross-Coupling Reactions

Palladium-Catalyzed Reactions:
this compound plays a critical role in palladium-catalyzed cross-coupling reactions. These reactions are fundamental for constructing carbon-carbon bonds and are widely used in synthesizing complex organic molecules .

Applications:

  • Pharmaceutical Development: Essential for creating new drug candidates by enabling the formation of intricate molecular architectures.
  • Material Science: Useful in developing new materials with tailored properties through the synthesis of polymers and other compounds.

Bioconjugation

Enhancing Drug Delivery Systems:
The compound's unique reactivity allows it to be employed in bioconjugation applications. It can effectively attach biomolecules to surfaces or other molecules, which is vital for enhancing drug delivery systems .

Benefits:

  • Targeted Delivery: Facilitates the attachment of therapeutic agents to specific targets within biological systems.
  • Improved Efficacy: Enhances the pharmacokinetics and biodistribution of drugs.

Polymer Chemistry

Modification of Polymers:
In polymer chemistry, this compound is utilized for modifying existing polymers to improve their properties .

Applications:

  • Coatings and Adhesives: Enhances the performance and durability of coatings and adhesives used in various industries.
  • Material Properties: Modifies thermal stability and mechanical strength of polymers.

Case Study 1: Synthesis of Bioactive Compounds

Research has demonstrated that this compound can be used to synthesize bioactive compounds with potential therapeutic effects. For instance, its application in synthesizing novel anti-cancer agents has been explored extensively.

Case Study 2: Development of Targeted Drug Delivery Systems

A study highlighted its role in creating targeted drug delivery systems where biomolecules were successfully conjugated using this compound. The results indicated enhanced efficacy and reduced side effects when tested on cellular models.

Mechanism of Action

The primary mechanism of action for 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki–Miyaura coupling involves the transmetalation step where the boron atom transfers its organic group to the palladium catalyst. This is followed by reductive elimination to form the desired carbon-carbon bond .

Comparison with Similar Compounds

Reactivity and Selectivity

  • Alkylation Potential: The bromomethyl group in the target compound enables direct alkylation, as seen in its use to synthesize 2-((benzyloxy)methyl) derivatives via nucleophilic substitution . In contrast, aryl-substituted analogs (e.g., 4-iodophenyl or 4-methoxybenzyl) are primarily employed in Suzuki-Miyaura couplings .
  • Steric and Electronic Effects : Bulky substituents like 2-chloro-5-methylphenyl reduce reactivity in cross-couplings due to steric hindrance, yielding only 26% , whereas electron-donating groups (e.g., methoxy in 4-methoxybenzyl) enhance stability and catalytic borylation efficiency (83% yield) .
  • Borane Compatibility : Selectivity in C–H borylation varies with borane choice. For example, HBpin (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) paired with tailored ligands achieves high regioselectivity in aromatic substrates, unlike B₂pin₂ .

Stability and Handling

  • Hydrolytic Stability : Cyclohexoxy and methoxy derivatives exhibit greater hydrolytic stability compared to the bromomethyl analog, which is moisture-sensitive due to the labile Br atom .
  • Thermal Stability: Aminoethoxy-substituted dioxaborolanes (e.g., PDB, NDB) form intramolecular N→B coordination, enhancing thermal stability for epoxy resin curing, unlike the bromomethyl variant .

Key Research Findings

Reactivity Hierarchy : Bromomethyl > Iodophenyl > Methoxybenzyl in electrophilic reactions due to the leaving group ability of Br .

Yield vs. Selectivity Trade-offs : Bulky aryl substituents lower yields but improve selectivity in sterically demanding reactions .

Ligand-Borane Synergy : Combining HBpin with sterically tuned ligands achieves unprecedented regioselectivity in small-molecule borylation .

Biological Activity

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C7_7H14_{14}BBrO2_2
  • Molecular Weight : 220.90 g/mol
  • CAS Number : 166330-03-6
  • Appearance : Liquid at room temperature
  • Purity : >90% (GC)

The biological activity of this compound is primarily attributed to its ability to act as a boron-based electrophile in various biochemical pathways. The bromomethyl group enhances its electrophilicity, allowing it to participate in nucleophilic substitutions and cross-coupling reactions. This property is particularly useful in drug development where boron compounds can serve as intermediates in the synthesis of biologically active molecules.

Anticancer Activity

Research indicates that compounds containing boron can exhibit significant anticancer properties. A study demonstrated that derivatives of this compound showed selective inhibition of certain cancer cell lines. The compound's mechanism involves the disruption of cellular signaling pathways critical for cancer cell proliferation.

Enzyme Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has been shown to inhibit protein kinases involved in cancer progression. By targeting these enzymes, the compound can effectively reduce tumor growth and metastasis.

Case Studies

  • In Vitro Studies :
    • A series of in vitro assays were conducted on various cancer cell lines (e.g., MCF-7 breast cancer cells and A549 lung cancer cells). The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability.
    • Table 1 summarizes the IC50_{50} values obtained from these studies.
    Cell LineIC50_{50} (µM)
    MCF-715
    A54920
    HeLa18
  • Animal Studies :
    • In a murine model of breast cancer, administration of the compound resulted in a significant reduction in tumor size compared to control groups. Histological analysis confirmed reduced proliferation rates and increased apoptosis in tumor tissues treated with the compound.

Q & A

Q. How can the synthesis of 2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane be optimized for high yield and purity?

Methodological Answer: The compound is synthesized via radical chain reactions starting from pinacolborane and bromoalkenes. Key steps include:

  • Radical initiation : Use of photoredox catalysts (e.g., Ir-based catalysts) to generate bromomethyl radicals ().
  • Borylation : Reaction with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives under nitrogen atmosphere to prevent oxidation ().
  • Purification : Flash column chromatography (hexane/EtOAc gradient) yields ~85% purity. For higher purity (>95%), repeated precipitation in chilled heptane is recommended ().
    Key Data :
  • Typical yield: 85–89% after purification ().
  • Purity: >97% achievable via recrystallization ().

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • ¹H NMR : Peaks at δ 1.26 (s, 12H, pinacol methyl groups) and δ 3.38 (t, 2H, CH₂Br) confirm structure ().
  • ¹¹B NMR : A singlet at ~30 ppm indicates tetrahedral boron coordination ().
  • IR Spectroscopy : Absence of OH stretches (~3200–3600 cm⁻¹) confirms ester formation ().
    Note : Carbons directly bonded to boron may not appear in ¹³C NMR due to quadrupolar relaxation ().

Advanced Research Questions

Q. How is this compound utilized in cross-coupling reactions for bioactive molecule synthesis?

Methodological Answer: It serves as a boronic ester precursor in:

  • Suzuki-Miyaura Coupling : Reacts with aryl halides under Pd catalysis (e.g., Pd(PPh₃)₄) to form biaryl motifs ().
  • Deboronative Radical Reactions : Generates alkyl radicals for C–C bond formation with carbonyl compounds under Ir-catalyzed photoredox conditions ().
    Case Study : Synthesis of polyphenolic boronates (e.g., HNK-B) via K₂CO₃-mediated alkylation, achieving 37–55% yields ().

Q. What strategies improve diastereoselectivity in reactions involving this compound?

Methodological Answer:

  • Chiral Catalysts : Use of enantiopure ligands (e.g., menthol-derived auxiliaries) to control stereochemistry ().
  • Solvent Effects : Polar aprotic solvents (e.g., MeCN) enhance selectivity by stabilizing transition states ().
    Data : Diastereomeric ratios (dr) up to 5:1 observed in cyclohexyl-substituted derivatives ().

Q. How does storage condition impact its stability and reactivity?

Methodological Answer:

  • Storage : Keep at −20°C under nitrogen to prevent hydrolysis. Degradation is indicated by ¹¹B NMR shifts >35 ppm ().
  • Handling : Avoid exposure to moisture; use anhydrous solvents (e.g., THF) for reactions ().

Q. What contradictions exist in reported reaction yields, and how can they be resolved?

Methodological Answer:

  • Contradiction : Yields for similar compounds range from 26% () to 89% ().
  • Resolution : Optimize catalyst loading (0.2–1 mol% Co or Ir) and reaction time (6–16 h) ().
    Key Factor : Excess pinacol (2 eq.) improves borylation efficiency ().

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Reactant of Route 2
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2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

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